molecular formula C24H36N4O B3784384 N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)-3-pyrazol-1-ylpropan-1-amine

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)-3-pyrazol-1-ylpropan-1-amine

Cat. No.: B3784384
M. Wt: 396.6 g/mol
InChI Key: VXYLPTATPZOSOA-UHFFFAOYSA-N
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Description

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)-3-pyrazol-1-ylpropan-1-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indene moiety, a piperidine ring, and a pyrazole group. These structural features contribute to its diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)-3-pyrazol-1-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O/c1-29-16-15-26(11-6-14-28-13-5-10-25-28)19-21-7-4-12-27(20-21)24-17-22-8-2-3-9-23(22)18-24/h2-3,5,8-10,13,21,24H,4,6-7,11-12,14-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYLPTATPZOSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCCN1C=CC=N1)CC2CCCN(C2)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)-3-pyrazol-1-ylpropan-1-amine typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:

    Formation of the Indene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via reductive amination or other suitable methods.

    Pyrazole Group Introduction: The pyrazole group can be introduced through cyclization reactions involving hydrazines and 1,3-diketones.

    Final Coupling: The final step involves coupling the indene, piperidine, and pyrazole intermediates under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)-3-pyrazol-1-ylpropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)-3-pyrazol-1-ylpropan-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit butyrylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease. The compound may also interact with other molecular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)-3-pyrazol-1-ylpropan-1-amine is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to inhibit butyrylcholinesterase with high potency sets it apart from other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)-3-pyrazol-1-ylpropan-1-amine
Reactant of Route 2
N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)-3-pyrazol-1-ylpropan-1-amine

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